N-Cyclohexanecarbonyltetradecylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

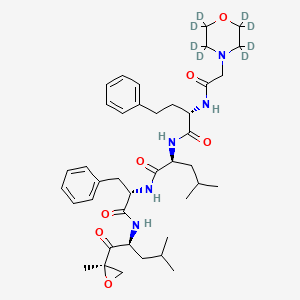

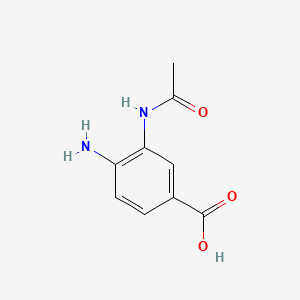

N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase with an IC 50 of 4.5 µM . It contains one less carbon in the alkyl chain . The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented .

Molecular Structure Analysis

The molecular weight of N-Cyclohexanecarbonyltetradecylamine is 323.6, and its molecular formula is C21H41NO .科学的研究の応用

N-Cyclohexanecarbonyltetradecylamine: A Comprehensive Analysis

Endocannabinoid System Modulation: N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, which is known to be a selective inhibitor of acidic PEAase, an enzyme that promotes the hydrolysis of palmitoylethanolamide (PEA), an endocannabinoid. By inhibiting this enzyme, the compound could potentially enhance the activity of endocannabinoids, which play a significant role in various physiological processes including pain sensation, mood, and appetite .

Neuroprotective Research: Given its potential role in modulating the endocannabinoid system, N-Cyclohexanecarbonyltetradecylamine may be useful in neuroprotective research. Endocannabinoids are involved in neurogenesis and neuroprotection, and their modulation could lead to new treatments for neurodegenerative diseases .

Analgesic Development: The compound’s ability to potentiate endocannabinoids could make it a candidate for the development of new analgesics. Endocannabinoids are natural pain relievers, and enhancing their activity could lead to more effective pain management solutions .

Anti-inflammatory Applications: Endocannabinoids also have anti-inflammatory properties. Research into N-Cyclohexanecarbonyltetradecylamine could contribute to the development of new anti-inflammatory medications or supplements .

Appetite Regulation Studies: The endocannabinoid system is known to regulate appetite. N-Cyclohexanecarbonyltetradecylamine could be used in studies aimed at understanding and controlling appetite, potentially leading to treatments for obesity or eating disorders .

Mood Disorder Therapeutics: By affecting the endocannabinoid system, this compound may also have applications in the treatment of mood disorders such as depression or anxiety .

Addiction Treatment Research: Modulation of the endocannabinoid system has been suggested as a potential treatment for addiction. N-Cyclohexanecarbonyltetradecylamine could be used in research exploring this therapeutic avenue .

Proteomics Research: The compound is available for purchase for proteomics research, indicating its use in studying proteins and their functions within biological systems .

For further detailed information on each application, additional specific research would be required.

作用機序

Target of Action

N-Cyclohexanecarbonyltetradecylamine is an analog of a selective acidic PEAase inhibitor . The primary target of this compound is the acidic PEAase , an enzyme that promotes the hydrolysis of palmitoylethanolamide . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.

Mode of Action

The compound interacts with its target, the acidic PEAase, by inhibiting its activity . This inhibition prevents the hydrolysis of palmitoylethanolamide, a putative endogenous anti-inflammatory substance . As a result, the levels of palmitoylethanolamide in the system may increase, potentially enhancing its biological activity.

Biochemical Pathways

The inhibition of acidic PEAase by N-Cyclohexanecarbonyltetradecylamine affects the endocannabinoid system . This system is involved in various physiological processes, including pain sensation, mood, and memory. The compound’s action can potentiate the intrinsic biological activity of endocannabinoids, which are neurotransmitters that bind to cannabinoid receptors in the brain .

Pharmacokinetics

Its formulation as a crystalline solid suggests that it may be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of acidic PEAase by N-Cyclohexanecarbonyltetradecylamine can lead to an increase in the levels of palmitoylethanolamide . This increase may potentiate the biological activity of endocannabinoids, leading to enhanced neurotransmission . .

特性

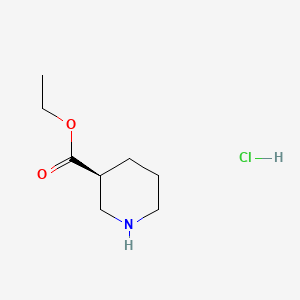

| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexanecarbonyltetradecylamine can be achieved by reacting cyclohexanecarbonyl chloride with tetradecylamine in the presence of a base such as triethylamine. The reaction will result in the formation of the desired product, which can be isolated and purified using standard techniques.", "Starting Materials": ["Cyclohexanecarbonyl chloride", "Tetradecylamine", "Triethylamine"], "Reaction": [ "Step 1: Dissolve tetradecylamine in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add cyclohexanecarbonyl chloride to the reaction mixture slowly while stirring under an inert atmosphere.", "Step 3: Add triethylamine dropwise to the reaction mixture to act as a base and facilitate the reaction.", "Step 4: Allow the reaction to proceed for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization.", "Step 7: Characterize the product using standard techniques such as NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |

CAS番号 |

1215071-05-8 |

分子式 |

C21H41NO |

分子量 |

323.6 |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |

InChIキー |

MIHNEWQWEUOBSN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

同義語 |

N-tetradecyl-cyclohexanecarboxamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

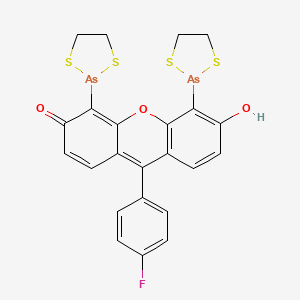

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)